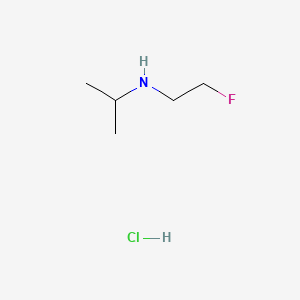(2-Fluoroethyl)(propan-2-yl)aminehydrochloride
CAS No.:
Cat. No.: VC20453139
Molecular Formula: C5H13ClFN
Molecular Weight: 141.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H13ClFN |
|---|---|
| Molecular Weight | 141.61 g/mol |
| IUPAC Name | N-(2-fluoroethyl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H12FN.ClH/c1-5(2)7-4-3-6;/h5,7H,3-4H2,1-2H3;1H |
| Standard InChI Key | UBUCYWUVVBMJEQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NCCF.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Geometry
The compound’s structure features a secondary amine center bonded to an isopropyl group and a 2-fluoroethyl chain. The fluorine atom’s electronegativity induces a dipole moment, polarizing the C–F bond and influencing intermolecular interactions. X-ray crystallography data are unavailable, but computational models predict a staggered conformation to minimize steric hindrance between the isopropyl and fluoroethyl groups.
Physical Properties
While empirical data (e.g., melting point, density) are lacking, predictions based on analogous compounds suggest:
-
Solubility: High solubility in water and polar solvents due to ionic character.
-
Lipophilicity: Increased compared to non-fluorinated amines, enhancing membrane permeability in biological systems.
-
Stability: Likely stable at room temperature but susceptible to hydrolysis under strongly acidic or basic conditions.
Reactivity and Functional Transformations
The amine and fluorinated moieties govern the compound’s reactivity:
-
Amine Reactions:
-
Alkylation/Acylation: The secondary amine can undergo further alkylation or acylation to form tertiary amines or amides, respectively.
-
Salt Metathesis: Reaction with strong bases (e.g., NaOH) regenerates the free amine.
-
-
C–F Bond Reactivity: The C–F bond is resistant to homolytic cleavage but may participate in nucleophilic aromatic substitution if activated by electron-withdrawing groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume